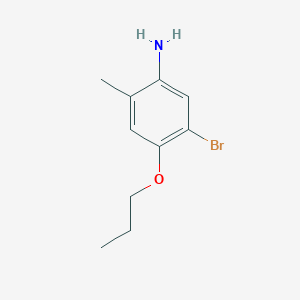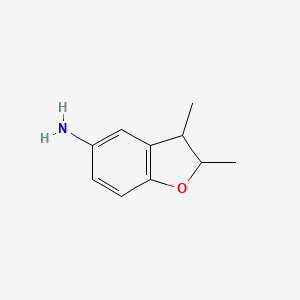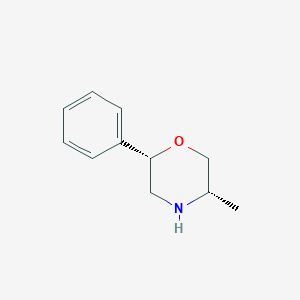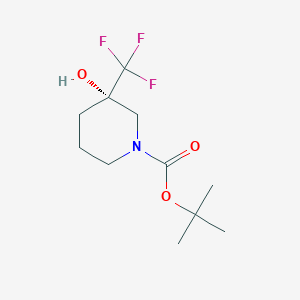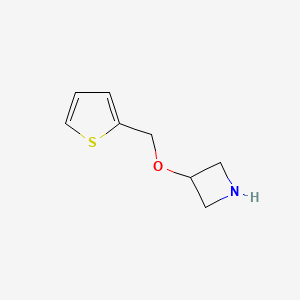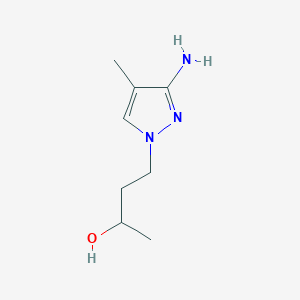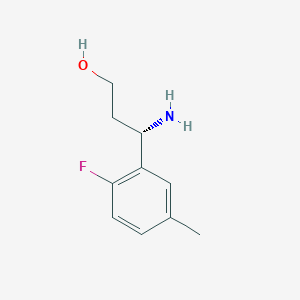![molecular formula C8H14N4O B13063114 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with an oxan-3-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne.
Introduction of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo a variety of chemical reactions, including:
Oxidation: The triazole ring is generally resistant to oxidation, but the oxan-3-ylmethyl group can be oxidized under strong conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: The stability and reactivity of the triazole ring make this compound useful in the development of new materials, including polymers and coatings.
Biological Research: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Wirkmechanismus
The mechanism of action of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, which can influence the compound’s efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: This compound is similar in structure but lacks the oxan-3-ylmethyl group.
1H-1,2,4-Triazole: This compound is the parent structure of this compound and is used in the synthesis of various pharmaceuticals.
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound is structurally similar but contains a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N4O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(oxan-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)4-7-2-1-3-13-5-7/h6-7H,1-5H2,(H2,9,11) |
InChI-Schlüssel |
QUDGDPUDBOKMPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


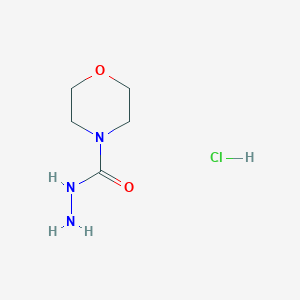
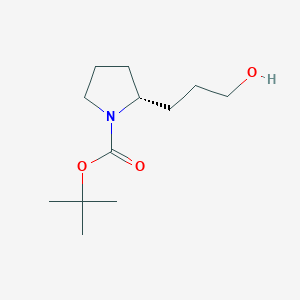
![Ethyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylateoxalate](/img/structure/B13063042.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 6-chloronicotinate](/img/structure/B13063044.png)

